molecular formula C24H19BrN6O2 B12038345 8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione CAS No. 478252-68-5

8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

Cat. No.: B12038345
CAS No.: 478252-68-5
M. Wt: 503.3 g/mol
InChI Key: CMLFNLBXIDNRPU-LGJNPRDNSA-N
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Description

8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione is a complex organic compound with a unique structure that includes a bromophenyl group, a naphthalenylmethyl group, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the hydrazone linkage and the introduction of the bromophenyl and naphthalenylmethyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the hydrazone linkage or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can introduce various functional groups onto the bromophenyl moiety.

Scientific Research Applications

8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione
  • 8-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione

Uniqueness

8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione is unique due to the presence of the bromophenyl group, which can participate in specific chemical reactions that other similar compounds may not. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

CAS No.

478252-68-5

Molecular Formula

C24H19BrN6O2

Molecular Weight

503.3 g/mol

IUPAC Name

8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C24H19BrN6O2/c1-30-21-20(22(32)28-24(30)33)31(14-17-7-4-6-16-5-2-3-8-19(16)17)23(27-21)29-26-13-15-9-11-18(25)12-10-15/h2-13H,14H2,1H3,(H,27,29)(H,28,32,33)/b26-13+

InChI Key

CMLFNLBXIDNRPU-LGJNPRDNSA-N

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)Br)CC4=CC=CC5=CC=CC=C54

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)Br)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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